molecular formula C8H18BrNO B3286928 Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide CAS No. 833446-38-1

Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide

Cat. No. B3286928
Key on ui cas rn: 833446-38-1
M. Wt: 224.14 g/mol
InChI Key: MURAZYWJBFPRPA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07875732B2

Procedure details

N-methylpyrrolidine (31.10 g, reagent, product of Tokyo Kasai Co., Ltd.) was dissolved in 124.30 g of toluene, followed by replacement with nitrogen. To the solution was added dropwise 61.22 g of bromoethyl methyl ether (reagent, product of Aldrich Corp.) at 27° C. over a period of 1 hour. The mixture was heated to a gradually raised temperature and then stirred at 60 to 70° C. for 37 hours to terminate the reaction. The reaction mixture was cooled to room temperature, and the resulting solids were filtered off under a nitrogen stream. The filter cake was washed with 70 g of toluene and thereafter dried in a vacuum (giving 78.99 g of a brown solid product). The solid product obtained was suspended in 200 g of acetone, and the suspension was stirred at room temperature, followed by washing with stirring at room temperature and filtration under a nitrogen stream. (This procedure was repeated twice.) The product was dried in a vacuum to result in a yield of 62.64 g. The product, which was colored, was dissolved in 131.83 g of water, 6.00 g of activated carbon (Carboraffin, product of Takeda Pharmaceutical Co., Ltd.) was added to the solution, and the mixture was stirred at 90 to 95° C. for 12 hours. The mixture was cooled to room temperature, and the activated carbon was separated off by filtration. The filtrate was concentrated in a vacuum, followed by drying in a vacuum to result in a yield of 58.34 g. The product was dissolved in a solvent mixture of 200.48 g of acetone and 27.22 g of chloroform with heating for recrystallization. The resulting white solids obtained were filtered off in a nitrogen stream, washed with 50 g of acetone and dried in a vacuum, giving 34.10 g of N-methoxyethyl-N-methylpyrrolidinium bromide.
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
124.3 g
Type
solvent
Reaction Step One
Quantity
61.22 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
solvent
Reaction Step Three
Name
Quantity
131.83 g
Type
solvent
Reaction Step Four
Quantity
27.22 g
Type
reactant
Reaction Step Five
Quantity
200.48 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:6][CH2:5][CH2:4][CH2:3]1.[CH3:7][O:8][CH2:9][CH2:10][Br:11].C(Cl)(Cl)Cl>C1(C)C=CC=CC=1.CC(C)=O.O>[Br-:11].[CH3:7][O:8][CH2:9][CH2:10][N+:2]1([CH3:1])[CH2:6][CH2:5][CH2:4][CH2:3]1 |f:6.7|

Inputs

Step One
Name
Quantity
31.1 g
Type
reactant
Smiles
CN1CCCC1
Name
Quantity
124.3 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
61.22 g
Type
reactant
Smiles
COCCBr
Step Three
Name
Quantity
200 g
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
131.83 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
27.22 g
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
200.48 g
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred at 60 to 70° C. for 37 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to a gradually raised temperature
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting solids were filtered off under a nitrogen stream
WASH
Type
WASH
Details
The filter cake was washed with 70 g of toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a vacuum (giving 78.99 g of a brown solid product)
CUSTOM
Type
CUSTOM
Details
The solid product obtained
STIRRING
Type
STIRRING
Details
the suspension was stirred at room temperature
WASH
Type
WASH
Details
by washing
STIRRING
Type
STIRRING
Details
with stirring at room temperature
FILTRATION
Type
FILTRATION
Details
filtration under a nitrogen stream
CUSTOM
Type
CUSTOM
Details
) The product was dried in a vacuum
CUSTOM
Type
CUSTOM
Details
to result in a yield of 62.64 g
ADDITION
Type
ADDITION
Details
6.00 g of activated carbon (Carboraffin, product of Takeda Pharmaceutical Co., Ltd.) was added to the solution
STIRRING
Type
STIRRING
Details
the mixture was stirred at 90 to 95° C. for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the activated carbon was separated off by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in a vacuum
CUSTOM
Type
CUSTOM
Details
by drying in a vacuum
CUSTOM
Type
CUSTOM
Details
to result in a yield of 58.34 g
TEMPERATURE
Type
TEMPERATURE
Details
with heating for recrystallization
CUSTOM
Type
CUSTOM
Details
The resulting white solids obtained
FILTRATION
Type
FILTRATION
Details
were filtered off in a nitrogen stream
WASH
Type
WASH
Details
washed with 50 g of acetone
CUSTOM
Type
CUSTOM
Details
dried in a vacuum

Outcomes

Product
Details
Reaction Time
37 h
Name
Type
product
Smiles
[Br-].COCC[N+]1(CCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 34.1 g
YIELD: CALCULATEDPERCENTYIELD 41.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.